molecular formula C22H25N5O B5628807 1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3,3-diphenylpiperidine

1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3,3-diphenylpiperidine

Cat. No. B5628807
M. Wt: 375.5 g/mol
InChI Key: VCYNGQQZVQIQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds containing a tetrazolyl moiety involves various strategies, focusing on incorporating the tetrazole into the desired framework while maintaining the integrity of other functional groups. Literature reveals extensive methodologies for the synthesis of amino acid analogues and derivatives with tetrazolyl groups, which are promising for medicinal chemistry applications due to their strong hydrogen bonding capabilities, high metabolic stability, and ability to penetrate biological membranes (Popova & Trifonov, 2015). These methods can be adapted for synthesizing compounds like 1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3,3-diphenylpiperidine, focusing on achieving the correct tetrazole substitution pattern.

properties

IUPAC Name

1-(3,3-diphenylpiperidin-1-yl)-3-(5-methyltetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-18-23-24-25-27(18)16-13-21(28)26-15-8-14-22(17-26,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12H,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNGQQZVQIQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCC(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3,3-diphenylpiperidine

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